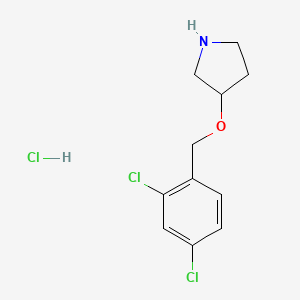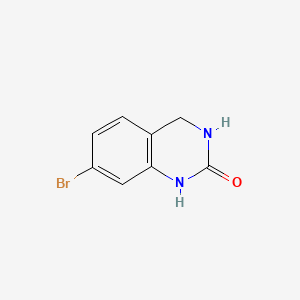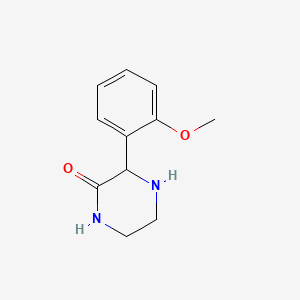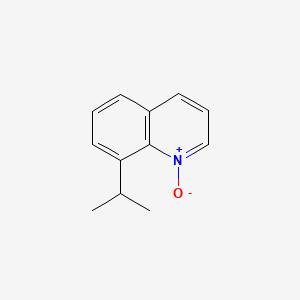
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride
カタログ番号 B567462
CAS番号:
1220033-11-3
分子量: 282.589
InChIキー: GGNMWLWPDGQZSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO . It has a molecular weight of 282.6 g/mol . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H . The canonical SMILES representation is C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 282.6 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 281.014097 g/mol . The topological polar surface area is 21.3 Ų .科学的研究の応用
Synthesis and Derivative Research
- Pyrrolidine derivatives have been synthesized and explored for their potential impact on learning and memory processes. Specifically, esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized and considered either as dehydration products of corresponding 4-hydroxy-2-pyrrolidinones or as cyclic derivatives of 4-aminoisocrotonic acid (Pinza & Pifferi, 1978).
- The synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives has been reported. These compounds have been obtained through various methods, including heating 3-ethoxycarbonyl derivatives with water or nitromethane. This research indicates the versatility of pyrrolidine derivatives in chemical synthesis (Mulholland, Foster, & Haydock, 1972).
Structural and Spectroscopic Analysis
- Studies involving pyrrolidine rings have focused on their structure and bonding. For example, research on Buflomedil hydrochloride, which includes a pyrrolidine ring in its structure, revealed insights into hydrogen bonding and molecular interactions (Ravikumar & Sridhar, 2006). This type of research is crucial for understanding how such compounds can interact with biological systems or be modified for specific applications.
Biophysical and Biomedical Applications
- Pyrrolidine derivatives have found applications in biophysical and biomedical research, particularly as molecular probes and labels in magnetic resonance spectroscopy and imaging. For instance, a study provided a new procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog used in various research applications (Dobrynin et al., 2021).
Polymer Research
- In the field of materials science, pyrrolidine and its derivatives have been used to synthesize conducting polymers. These polymers are derived from low oxidation potential monomers based on pyrrolidine and have been shown to be stable and conductive, indicating potential applications in electronics and related fields (Sotzing, Reynolds, & Katritzky, 1996).
Safety and Hazards
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMWLWPDGQZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718618 |
Source


|
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220033-11-3 |
Source


|
| Record name | Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Bromomethyl)-4-fluoropyridine
1227606-51-0
7-bromo-3,4-dihydroquinazolin-2(1H)-one
1207175-68-5

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)












